molecular formula C8H11NO2 B020783 Prop-2-enyl 2,3-dihydropyrrole-1-carboxylate CAS No. 110910-76-4

Prop-2-enyl 2,3-dihydropyrrole-1-carboxylate

Cat. No. B020783
M. Wt: 153.18 g/mol
InChI Key: TWRRIXFIIWJKKT-UHFFFAOYSA-N
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Description

Prop-2-enyl 2,3-dihydropyrrole-1-carboxylate, also known as pyrrole-2-carboxylic acid, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Prop-2-enyl 2,3-dihydropyrrole-1-carboxylate has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In organic chemistry, it has been used as a building block for the synthesis of more complex molecules. In materials science, it has been investigated for its optical and electronic properties.

Mechanism Of Action

The mechanism of action of prop-2-enyl 2,3-dihydropyrrole-1-carboxylate varies depending on its application. In medicinal chemistry, it has been shown to inhibit certain enzymes and signaling pathways involved in disease progression. In organic chemistry, it can undergo various reactions to form new chemical bonds. In materials science, it can interact with light and electricity to produce specific properties.

Biochemical And Physiological Effects

The biochemical and physiological effects of prop-2-enyl 2,3-dihydropyrrole-1-carboxylate are dependent on its application. In medicinal chemistry, it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In organic chemistry, it can act as a nucleophile or electrophile in chemical reactions. In materials science, it can exhibit fluorescence, conductivity, or other properties.

Advantages And Limitations For Lab Experiments

The advantages of using prop-2-enyl 2,3-dihydropyrrole-1-carboxylate in lab experiments include its relatively simple synthesis method, versatility in applications, and potential for producing novel compounds with unique properties. However, its limitations include its sensitivity to air and moisture, which can affect its stability and reactivity.

Future Directions

The future directions for prop-2-enyl 2,3-dihydropyrrole-1-carboxylate research are vast and varied. In medicinal chemistry, it can be further studied for its potential as a drug candidate for specific diseases. In organic chemistry, it can be used as a building block for the synthesis of more complex molecules with specific properties. In materials science, it can be investigated for its potential applications in optoelectronics, sensing, and energy conversion.
Conclusion
Prop-2-enyl 2,3-dihydropyrrole-1-carboxylate is a versatile and promising compound that has attracted attention in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various applications.

Synthesis Methods

Prop-2-enyl 2,3-dihydropyrrole-1-carboxylate can be synthesized through a one-pot three-component reaction involving an aldehyde, an amine, and an acetylene. This reaction results in the formation of a pyrrole ring, which is the core structure of the compound. The synthesis method has been optimized to improve the yield and purity of the compound.

properties

CAS RN

110910-76-4

Product Name

Prop-2-enyl 2,3-dihydropyrrole-1-carboxylate

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

prop-2-enyl 2,3-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C8H11NO2/c1-2-7-11-8(10)9-5-3-4-6-9/h2-3,5H,1,4,6-7H2

InChI Key

TWRRIXFIIWJKKT-UHFFFAOYSA-N

SMILES

C=CCOC(=O)N1CCC=C1

Canonical SMILES

C=CCOC(=O)N1CCC=C1

synonyms

1H-Pyrrole-1-carboxylicacid,2,3-dihydro-,2-propenylester(9CI)

Origin of Product

United States

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